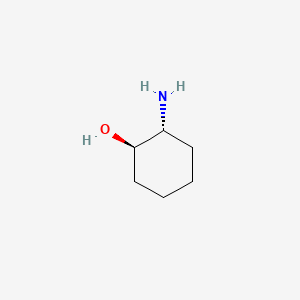

trans-2-Aminocyclohexanol

Vue d'ensemble

Description

Trans-2-Aminocyclohexanol is a chemical compound with the formula C6H13NO . It has a molecular weight of 115.1735 .

Synthesis Analysis

Trans-2-Aminocyclohexanol can be synthesized through several methods. One method involves the heating of trans-2-chlorocyclohexanol with an unspecified excess of aqueous alcoholic ammonia . Another method involves the reaction of 1,2-epoxycyclohexane with cyclopropylamine . A recent study also reported the use of a new strain named Arthrobacter sp. TYUT010-15 for the enantioselective synthesis of chiral cyclic β-amino alcohols .Molecular Structure Analysis

The molecular structure of trans-2-Aminocyclohexanol can be represented by the IUPAC Standard InChI: InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 .Chemical Reactions Analysis

Trans-2-Aminocyclohexanol can undergo various chemical reactions. For instance, it can participate in asymmetric amination with epoxides catalyzed by a soluble soybean polysaccharide (Soyafibe S-DN) . It can also undergo deamination .Physical And Chemical Properties Analysis

Trans-2-Aminocyclohexanol has a molecular weight of 115.1735 . More detailed physical and chemical properties were not found in the retrieved sources.Applications De Recherche Scientifique

Parkinson’s Disease Treatment

The compound has been used in the synthesis of a derivative of Prottremin, a compound that has demonstrated antiparkinsonian activity in vivo on different animal models of Parkinson’s Disease (PD) . This derivative was obtained by an epoxide ring opening reaction .

Drug Design and Synthesis

“(1R,2R)-2-Aminocyclohexanol” has emerged as a significant figure in drug design and synthesis . It has been used as a scaffold for synthesizing a diverse array of compounds, including peptides, nucleosides, and small molecules .

Enzyme Inhibition

The compound has been used in the investigation of enzyme inhibitors, showcasing its binding affinity to various enzymes, including proteases and kinases .

Receptor-Ligand Interactions

“(1R,2R)-2-Aminocyclohexanol” has been instrumental in exploring receptor-ligand interactions . It is believed to act as a reversible inhibitor for enzymes and receptors .

Drug Transporters

The compound has been used in studying drug transporters . It exerts an influence on drug absorption and distribution within the body .

Neuromuscular Blocking Agent

Safety and Hazards

Trans-2-Aminocyclohexanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

(1R,2R)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310006 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Aminocyclohexanol | |

CAS RN |

931-16-8, 6982-39-4 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 2-amino-, (1R,2R)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

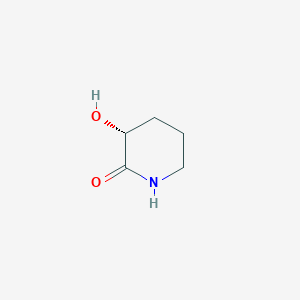

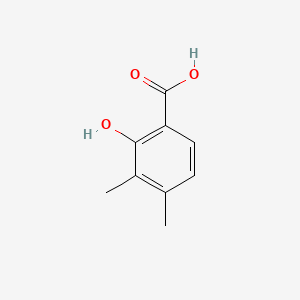

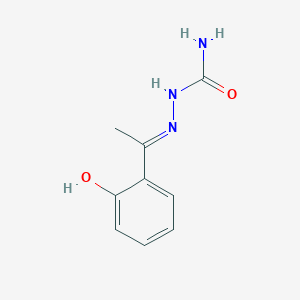

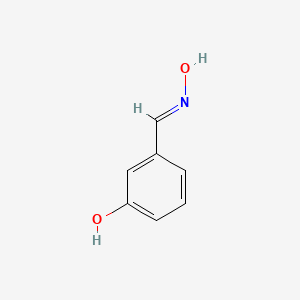

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of trans-2-Aminocyclohexanol?

A1: The molecular formula of trans-2-Aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: What are the key spectroscopic characteristics of trans-2-Aminocyclohexanol?

A2: While specific data is not provided in the abstracts, typical characterization techniques include NMR (1H, 13C) and IR spectroscopy. These techniques provide insights into the compound's structure, functional groups, and potential intramolecular interactions. [, , ]

Q3: How does the trans configuration of the amino and hydroxyl groups in trans-2-Aminocyclohexanol affect its properties?

A3: The trans configuration is crucial for the compound's ability to act as a pH-triggered conformational switch. Protonation of the amino group leads to an intramolecular hydrogen bond with the hydroxyl group, causing a significant conformational change. This property has been exploited in the design of pH-sensitive liposomes and other stimuli-responsive systems. [, , , ]

Q4: What are the main applications of trans-2-Aminocyclohexanol in scientific research?

A4: trans-2-Aminocyclohexanol is primarily utilized as a:

- Chiral building block: It serves as a starting material for synthesizing various optically active compounds, including aminocyclitols, and pharmaceuticals like Edoxaban. [, , ]

- Ligand in catalysis: It forms complexes with metals like palladium and nickel, facilitating catalytic reactions such as Suzuki cross-couplings. [, ]

- Component of pH-sensitive systems: Its conformational change upon protonation makes it valuable for designing pH-responsive materials, notably in drug delivery systems like pH-sensitive liposomes (fliposomes). [, , , , ]

Q5: What advantages do trans-2-Aminocyclohexanol-based pH-sensitive liposomes offer for drug delivery?

A6: These liposomes provide controlled drug release specifically at the target site (e.g., tumor), potentially reducing systemic toxicity and improving therapeutic efficacy. The rapid release mechanism triggered by the conformational flip allows for faster drug action compared to conventional liposomes. [, ]

Q6: Can the pH sensitivity of trans-2-Aminocyclohexanol-based liposomes be tailored?

A7: Yes, research suggests modifying the amino group of trans-2-Aminocyclohexanol can tune the pKa value and, consequently, the pH at which the conformational flip and drug release occur. This allows for the design of liposomes targeting specific tissues or cellular compartments with different pH environments. [, ]

Q7: How is trans-2-Aminocyclohexanol employed as a chiral auxiliary in asymmetric synthesis?

A8: Its rigid cyclohexane ring and the presence of both amino and hydroxyl groups allow for efficient diastereoselective transformations. It can be attached to substrates and, after a reaction, removed, leading to enantioenriched products. For instance, it has been successfully applied in the asymmetric synthesis of phenytoin derivatives. []

Q8: What are the advantages of using trans-2-Aminocyclohexanol as a ligand in metal-catalyzed reactions?

A9: trans-2-Aminocyclohexanol provides both steric hindrance and electronic properties beneficial for controlling reaction selectivity. Its chiral nature can induce asymmetry in product formation. Research highlights its effectiveness in nickel-catalyzed Suzuki reactions, including challenging transformations with unactivated alkyl halides. []

Q9: Has trans-2-Aminocyclohexanol been investigated for its biological activity?

A10: While the provided research mainly focuses on its chemical properties and applications, some studies explore its biological relevance. For example, derivatives incorporating the trans-2-Aminocyclohexanol moiety have been synthesized and evaluated for their ability to activate SdiA, a LuxR homologue in Salmonella enterica. This research identified potent activators with potential implications for understanding and manipulating quorum sensing in bacteria. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl](/img/structure/B3021487.png)